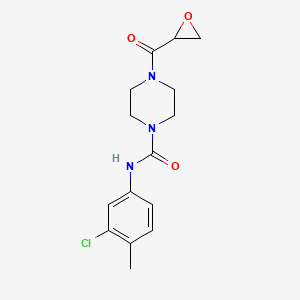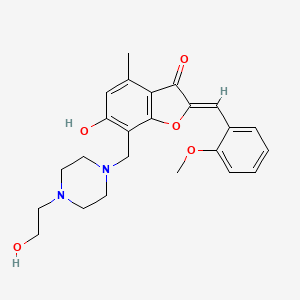
N-(3-Chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CP-122,721 and belongs to the class of piperazine derivatives. CP-122,721 has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mechanism of Action
CP-122,721 acts as a selective antagonist of the neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that is involved in the regulation of various physiological processes, including appetite, energy metabolism, and stress response. By blocking the Y5 receptor, CP-122,721 reduces the effects of NPY, leading to a decrease in appetite and an increase in energy expenditure.
Biochemical and Physiological Effects
CP-122,721 has been shown to have several biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. CP-122,721 has also been shown to reduce anxiety-like behavior and improve mood in animal models, suggesting its potential as an anti-anxiety and antidepressant agent.
Advantages and Limitations for Lab Experiments
CP-122,721 has several advantages for use in laboratory experiments. It has a high affinity and selectivity for the Y5 receptor, making it a useful tool for studying the role of NPY in various physiological processes. However, CP-122,721 has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
There are several future directions for research on CP-122,721. One area of interest is the potential use of CP-122,721 in the treatment of obesity and metabolic disorders. Another area of interest is the potential use of CP-122,721 in the treatment of anxiety disorders and depression. Additionally, further research is needed to optimize the synthesis method of CP-122,721 and improve its solubility and stability for use in laboratory experiments.
Synthesis Methods
CP-122,721 is synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine, followed by the addition of epichlorohydrin to the resulting intermediate. The final product is obtained by reacting the intermediate with carbonyldiimidazole and 1,2-diaminoethane.
Scientific Research Applications
CP-122,721 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. CP-122,721 has also been studied for its potential use in the treatment of anxiety disorders and depression.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(oxirane-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-10-2-3-11(8-12(10)16)17-15(21)19-6-4-18(5-7-19)14(20)13-9-22-13/h2-3,8,13H,4-7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODDPUFBCWHCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2535056.png)


![N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2535059.png)




![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl}-1-ethanone](/img/structure/B2535065.png)

![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)
![ethyl 4-(3-(2-ethoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2535070.png)
![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)